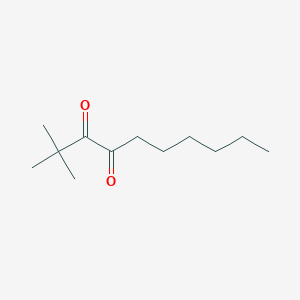
3,4-Decanedione, 2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Decanedione, 2,2-dimethyl- is an organic compound with a unique structure that includes two ketone groups and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Decanedione, 2,2-dimethyl- typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. One common method is the oxidation of 2,2-dimethyl-3,4-decanediol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the diketone.
Industrial Production Methods: In an industrial setting, the production of 3,4-Decanedione, 2,2-dimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Decanedione, 2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Aplicaciones Científicas De Investigación
3,4-Decanedione, 2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,4-Decanedione, 2,2-dimethyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity. The specific pathways involved depend on the context of its use and the nature of the nucleophiles it encounters.
Comparación Con Compuestos Similares
- 3,3-Dimethyl-2,4-pentanedione
- 2,2-Dimethyl-3,5-hexanedione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Comparison: 3,4-Decanedione, 2,2-dimethyl- is unique due to its longer alkyl chain and the specific positioning of its ketone groups. This structural difference can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the longer chain may result in different solubility properties and steric effects, which can affect its behavior in chemical reactions and its applications in various fields.
Propiedades
Número CAS |
136201-73-5 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2,2-dimethyldecane-3,4-dione |
InChI |
InChI=1S/C12H22O2/c1-5-6-7-8-9-10(13)11(14)12(2,3)4/h5-9H2,1-4H3 |
Clave InChI |
URRUIURDAWKKSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)
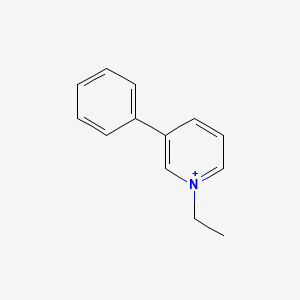

![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14275156.png)

![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)
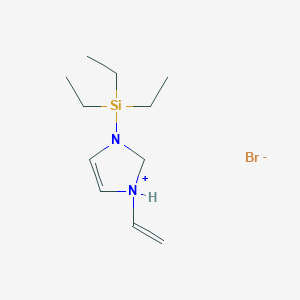
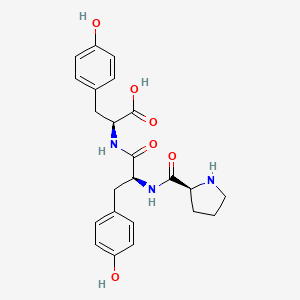

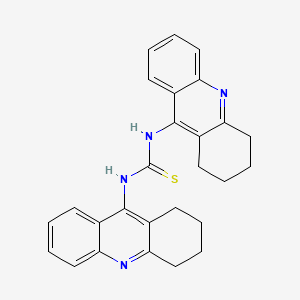
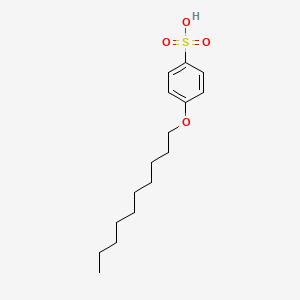
![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)
